molecular formula C6H12ClF2N B6282224 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride CAS No. 2305252-84-8

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride

Cat. No.: B6282224
CAS No.: 2305252-84-8
M. Wt: 171.6
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Description

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of two fluorine atoms and a methyl group attached to a cyclopentane ring, along with an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and methylation. One common route includes:

    Fluorination: Starting with cyclopentanone, the compound undergoes fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions.

    Methylation: The resulting amine is methylated using methyl iodide or a similar methylating agent.

    Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and amination steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various signaling pathways in the brain, potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluorocyclopentan-1-amine hydrochloride: Lacks the methyl group, leading to different pharmacokinetic properties.

    N-methylcyclopentan-1-amine hydrochloride: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2,2-difluoro-N-ethylcyclopentan-1-amine hydrochloride: Contains an ethyl group instead of a methyl group, affecting its interaction with biological targets.

Uniqueness

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methyl group influences its interaction with molecular targets.

Properties

CAS No.

2305252-84-8

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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